molecular formula C21H23N3O5 B2632304 N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 1251579-37-9

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2632304
CAS RN: 1251579-37-9
M. Wt: 397.431
InChI Key: GMNXPNZBTNTXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a furan ring and a pyridoquinoline ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridoquinoline is a type of quinoline, which is a heterocyclic aromatic organic compound with two fused benzene rings .

Scientific Research Applications

Chemical Synthesis and Modification:

Research studies have focused on the synthesis and modification of compounds structurally related to the queried chemical, primarily focusing on quinolone and quinolinone derivatives. These studies have revealed that the bromination of certain quinolinone derivatives leads to significant changes in their chemical properties. For instance, Ukrainets et al. (2013) found that bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate not only yielded the expected product but also a 9-bromo-substituted isomer, indicating the complexity and potential for structural diversity in such compounds (Ukrainets, Golik, & Chernenok, 2013).

Chemosensory Applications:

A derivative of the quinolone structure, specifically (E)-N-((8-Hydroxy-1,2,3,5,6,7-hexahydropyrido-[3,2,1-ij]-quinolin-9-yl)methylene)-4-tert-butyl-benzhydrazide, has been developed as a chemosensor. This chemosensor exhibits selectivity and sensitivity towards specific ions, indicating potential applications in detection and monitoring processes. Theoretical calculations were performed to understand the configuration of the complexes involved, highlighting the interdisciplinary approach combining chemistry and computational studies (Yang et al., 2015).

Pharmaceutical Research:

Although specific information on the queried chemical is scarce, related compounds have been studied for their pharmaceutical properties. For example, derivatives of hydroxyquinoline have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant inhibition of bacterial and fungal growth. Such studies underscore the broader pharmaceutical potential of compounds within this chemical family (Ahmed et al., 2006).

Biological Activity:

Compounds related to the queried chemical have been synthesized and assessed for their biological activities. For instance, Ukrainets et al. (2011) proposed modified methods for preparing certain quinolinone derivatives and conducted a comparative analysis of their steric structure and biological activities. This highlights the ongoing research into understanding the biological implications of such compounds and their potential therapeutic applications (Ukrainets, Golik, Andreeva, & Gorokhova, 2011).

properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-12-4-6-17(29-12)16(25)11-22-20(27)21(28)23-15-9-13-3-2-8-24-18(26)7-5-14(10-15)19(13)24/h4,6,9-10,16,25H,2-3,5,7-8,11H2,1H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNXPNZBTNTXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

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